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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Aminobutanenitrile, a valuable chiral building block in organic synthesis. The

document consolidates available data on its fundamental characteristics, including identification

numbers, molecular structure, and key physical constants. Furthermore, it delves into the

compound's reactivity and stability, offering insights for its application in research and

development. This guide is intended to be a critical resource for professionals in the fields of

chemistry and drug discovery, facilitating the effective use of 3-Aminobutanenitrile in the

synthesis of complex molecules.

Introduction
3-Aminobutanenitrile, also known as β-aminobutyronitrile, is a bifunctional organic compound

containing both a primary amine and a nitrile group. Its chiral center at the third carbon position

makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and

biologically active compounds.[1] The hydrochloride salt of 3-Aminobutanenitrile is often

preferred for storage and handling due to its enhanced stability compared to the free base.[2]

This guide will focus on the properties of the free base, with relevant information on its

hydrochloride salt where applicable.
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Compound Identification and Molecular Structure
A clear identification of 3-Aminobutanenitrile is crucial for accurate research and sourcing.

The following table summarizes its key identifiers.

Identifier Value

IUPAC Name 3-aminobutanenitrile

CAS Number 16750-40-6[3]

Molecular Formula C₄H₈N₂[3][4]

Molecular Weight 84.12 g/mol [4]

Canonical SMILES CC(CC#N)N[3]

InChI
InChI=1S/C4H8N2/c1-4(6)2-3-

5/h4H,2,6H2,1H3[3]

InChIKey PPBSMPOYVPZOFM-UHFFFAOYSA-N[3]

For the (S)-enantiomer:

Identifier Value

CAS Number 679808-74-3[4]

Canonical SMILES C--INVALID-LINK--N

InChI
InChI=1S/C4H8N2/c1-4(6)2-3-

5/h4H,2,6H2,1H3/t4-/m0/s1

| InChIKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |

For the (R)-enantiomer:
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Identifier Value

CAS Number Not readily available

Canonical SMILES C--INVALID-LINK--N

InChI
InChI=1S/C4H8N2/c1-4(6)2-3-

5/h4H,2,6H2,1H3/t4-/m1/s1

| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |

For the hydrochloride salt (racemic):

Identifier Value

CAS Number 50840-31-8

Molecular Formula C₄H₉ClN₂

| Molecular Weight | 120.58 g/mol [5] |

Physical Properties
Experimentally determined physical property data for 3-Aminobutanenitrile is limited in the

public domain. The following table includes a combination of experimental and predicted data

to provide a comprehensive overview.

Property Value Notes

Boiling Point 186.5 ± 13.0 °C Predicted

Density 0.914 ± 0.06 g/cm³ Predicted

pKa 7.18 ± 0.10 Predicted

Solubility

Good solubility in organic

solvents such as ethanol and

acetone.[6]

For the hydrochloride salt

Appearance White crystal For the hydrochloride salt[6]
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Chemical Properties and Reactivity
The chemical behavior of 3-Aminobutanenitrile is dictated by the presence of the nucleophilic

amine group and the electrophilic nitrile group.

Nucleophilicity of the Amine Group: The primary amine is a good nucleophile and a base. It

readily reacts with acids to form ammonium salts, such as the hydrochloride salt. This is the

basis for the common method of preparing the stable hydrochloride salt for storage.[2]

Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical

transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a

primary amine.

Stability: The free base of 3-Aminobutanenitrile is less stable than its hydrochloride salt,

which is the preferred form for storage.[2]

Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Aminobutanenitrile are not readily

available in peer-reviewed literature. However, a general approach for its synthesis can be

inferred from the well-established Strecker synthesis of α-amino acids.[7][8] This would involve

the reaction of propanal with ammonia and a cyanide source.

General Protocol for the Synthesis of 3-Aminobutanenitrile Hydrochloride from the Free Base:

A common method for preparing the more stable hydrochloride salt involves dissolving the 3-
Aminobutanenitrile free base in a suitable organic solvent, such as ethanol or methanol.[2]

Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is

carefully added to the solution. The hydrochloride salt typically precipitates out of the solution

and can be isolated by filtration and further purified by recrystallization.

Spectral Data
While specific spectral data for 3-Aminobutanenitrile is not widely published, the expected

spectral characteristics can be predicted based on its structure.

Expected ¹H NMR Spectral Data:
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A multiplet corresponding to the proton at the chiral center (C3).

A doublet for the methyl protons at C4.

A multiplet for the methylene protons at C2.

A broad singlet for the amine protons.

Expected ¹³C NMR Spectral Data:

A signal for the nitrile carbon (C1).

A signal for the methylene carbon (C2).

A signal for the methine carbon at the chiral center (C3).

A signal for the methyl carbon (C4).

Expected IR Spectral Data:

A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of

2210-2260 cm⁻¹.

N-H stretching vibrations for the primary amine, usually appearing as two bands in the region

of 3300-3500 cm⁻¹.

C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.

Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-
Aminobutanenitrile hydrochloride, based on the available information.
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Synthesis Workflow for 3-Aminobutanenitrile Hydrochloride

Synthesis of 3-Aminobutanenitrile (Free Base)

Purification and Salt Formation

Propanal + Ammonia + Cyanide Source

Strecker-type Reaction

1. Reaction Setup

Crude 3-Aminobutanenitrile

2. Work-up

Dissolve in Ethanol/Methanol

Add Hydrochloric Acid

3. Acidification

Precipitation of Hydrochloride Salt

Filtration

4. Isolation

Recrystallization

5. Purification

Pure 3-Aminobutanenitrile HCl

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Aminobutanenitrile HCl.
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Conclusion
3-Aminobutanenitrile is a valuable chiral intermediate with significant potential in synthetic

organic chemistry, particularly in the development of novel pharmaceuticals. This guide has

summarized the currently available information on its physical and chemical properties. While

there is a notable lack of experimentally determined data in the public domain, the provided

information, including predicted values and general experimental approaches, serves as a

useful starting point for researchers. Further investigation into the experimental determination

of its physical properties and the development of detailed, optimized synthetic protocols would

be of great benefit to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

2. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

3. Butyronitrile, 3-amino- | C4H8N2 | CID 123366 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. chemscene.com [chemscene.com]

5. angenechemical.com [angenechemical.com]

6. rsc.org [rsc.org]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. grokipedia.com [grokipedia.com]

To cite this document: BenchChem. [In-Depth Technical Guide to 3-Aminobutanenitrile:
Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048396#3-aminobutanenitrile-physical-and-
chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3048396?utm_src=pdf-body
https://www.benchchem.com/product/b3048396?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s991146
https://www.smolecule.com/products/s850757
https://pubchem.ncbi.nlm.nih.gov/compound/123366
https://www.chemscene.com/product/679808-74-3.html
https://www.angenechemical.com/productshow/AGN-PC-0WALS4.html
https://www.rsc.org/suppdata/d1/ob/d1ob00960e/d1ob00960e1.pdf
https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/
https://grokipedia.com/page/Strecker_amino_acid_synthesis
https://www.benchchem.com/product/b3048396#3-aminobutanenitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b3048396#3-aminobutanenitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b3048396#3-aminobutanenitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b3048396#3-aminobutanenitrile-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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